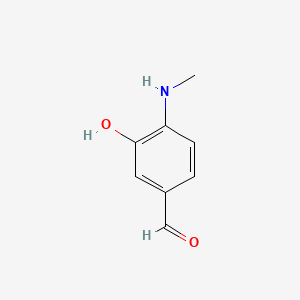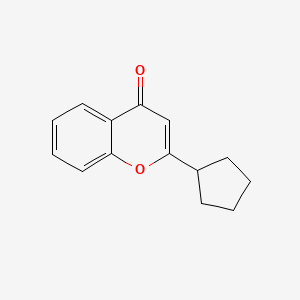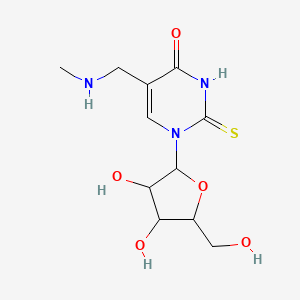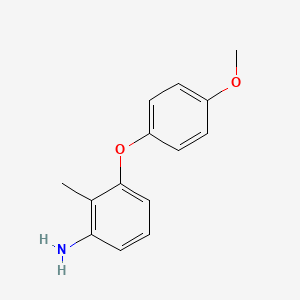![molecular formula C12H9NO2S B14120359 4'-Nitro-[1,1'-biphenyl]-4-thiol](/img/structure/B14120359.png)
4'-Nitro-[1,1'-biphenyl]-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Nitro-[1,1’-biphenyl]-4-thiol is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with a nitro group (-NO2) attached to one benzene ring and a thiol group (-SH) attached to the other. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Nitro-[1,1’-biphenyl]-4-thiol typically involves the following steps:
Nitration: The initial step involves the nitration of biphenyl to introduce the nitro group. This is usually achieved by treating biphenyl with a mixture of concentrated nitric acid and sulfuric acid.
Thiol Substitution: The nitro-biphenyl compound is then subjected to thiol substitution. This can be done using thiourea followed by hydrolysis to introduce the thiol group at the desired position.
Industrial Production Methods
Industrial production of 4’-Nitro-[1,1’-biphenyl]-4-thiol may involve large-scale nitration and thiol substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4’-Nitro-[1,1’-biphenyl]-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino-biphenyl-thiol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4’-Nitro-[1,1’-biphenyl]-4-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4’-Nitro-[1,1’-biphenyl]-4-thiol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The thiol group can form disulfide bonds with proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
4’-Nitro-[1,1’-biphenyl]-2-amine: Similar structure but with an amine group instead of a thiol group.
4’-Nitro-[1,1’-biphenyl]-4-carboxaldehyde: Contains an aldehyde group instead of a thiol group.
Uniqueness
4’-Nitro-[1,1’-biphenyl]-4-thiol is unique due to the presence of both nitro and thiol groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H9NO2S |
|---|---|
Peso molecular |
231.27 g/mol |
Nombre IUPAC |
4-(4-nitrophenyl)benzenethiol |
InChI |
InChI=1S/C12H9NO2S/c14-13(15)11-5-1-9(2-6-11)10-3-7-12(16)8-4-10/h1-8,16H |
Clave InChI |
LKMXQNGHQPUEDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)S)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-Benzylpiperazin-1-yl)[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B14120291.png)







![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14120347.png)



